molecular formula C15H16N4OS2 B2420956 1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea CAS No. 1334374-59-2

1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea

Cat. No.: B2420956
CAS No.: 1334374-59-2
M. Wt: 332.44
InChI Key: KNJMEJYXNYSUGS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea is a complex organic compound featuring a cyclopentyl group, a urea moiety, and a benzo[1,2-d:3,4-d’]bis(thiazole) core with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea typically involves multi-step organic reactionsThe reaction conditions often include the use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, to form the carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzo[d]thiazole-6-carbonitrile: Shares the benzo[1,2-d:3,4-d’]bis(thiazole) core but lacks the urea and cyclopentyl groups.

    7-Methylbenzo[1,2-d3,4-d’]bis(thiazole)-2-amine: Similar core structure with an amine group instead of the urea moiety.

Uniqueness

1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea is unique due to the combination of its cyclopentyl, urea, and benzo[1,2-d:3,4-d’]bis(thiazole) groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c1-8-16-12-11(21-8)7-6-10-13(12)22-15(18-10)19-14(20)17-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJMEJYXNYSUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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